molecular formula C13H13ClN2OS B2963057 N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 868370-10-9

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2963057
CAS No.: 868370-10-9
M. Wt: 280.77
InChI Key: WDQBGHRZTPOMFT-SQFISAMPSA-N
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Description

N-[(2Z)-7-Chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core fused with a cyclopropanecarboxamide moiety. The Z-configuration of the imine bond (C=N) and the presence of chloro and methyl substituents on the benzothiazole ring contribute to its structural uniqueness.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-7-3-6-9(14)11-10(7)16(2)13(18-11)15-12(17)8-4-5-8/h3,6,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQBGHRZTPOMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3CC3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the cyclopropane carboxamide group. Common synthetic routes include:

    Cyclization Reactions: The benzothiazole ring is often synthesized through cyclization reactions involving ortho-aminothiophenol and chloroacetyl chloride.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the cyclopropane carboxamide group through amide bond formation reactions using cyclopropanecarboxylic acid and amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole/Benzodithiazine Cores

Several compounds share structural motifs with the target molecule, particularly benzothiazole or benzodithiazine frameworks. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Melting Point/Stability Key Spectral Data (IR/NMR)
N-[(2Z)-7-Chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide Benzothiazole Cl, CH₃, cyclopropanecarboxamide Not reported in evidence Likely C=N stretch (~1645 cm⁻¹)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Trimethylbenzylidene, furan, cyano 243–246°C IR: 2219 cm⁻¹ (CN); NMR: δ 2.37 (3 CH₃)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) Benzodithiazine Cl, CH₃, N-methylhydrazine, SO₂ 271–272°C (dec.) IR: 1345, 1155 cm⁻¹ (SO₂); δ 3.31 (N-CH₃)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (17) Benzodithiazine Cl, CN, hydroxybenzylidene, SO₂ 314–315°C (dec.) IR: 2235 cm⁻¹ (CN); δ 3.69 (N-CH₃)
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Cyclopropanecarboxamide Pyridinylsulfonyl, cyclopropane Not reported Not reported

Key Observations:

  • Thermal Stability : Benzodithiazine derivatives (e.g., compound 17 ) exhibit higher decomposition temperatures (~314°C), likely due to the stabilizing effect of sulfonyl groups and hydrogen-bonding networks.
  • Functional Group Diversity: Cyano groups (e.g., in 11a and 17 ) introduce strong electron-withdrawing effects, contrasting with the carboxamide group in the target compound.

Biological Activity

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Chlorine and methyl groups on the benzothiazole moiety, enhancing reactivity and solubility.
  • A cyclopropanecarboxamide structure contributing to its biological profile.

Molecular Formula: C13H13ClN2OS
Molecular Weight: 270.77 g/mol
IUPAC Name: N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown the compound's effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Preliminary research suggests that the compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical in disease processes, such as kinases involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding to Target Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound can modulate receptor activity on cell surfaces, influencing cellular signaling cascades.
  • Gene Expression Regulation : It potentially alters the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial effects of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 20 to 40 µM. This suggests potential for development as an anticancer agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Reacting appropriate benzothiazole derivatives with cyclopropanecarboxylic acid derivatives under acidic or basic conditions.
  • Oxidative Methods : Utilizing oxidizing agents to modify existing compounds into the desired structure.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAntibacterialEnzyme inhibition
Compound BAnticancerApoptosis induction
N-(7-chloro...)Antimicrobial/AnticancerEnzyme inhibition & gene regulation

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